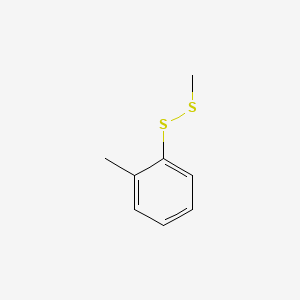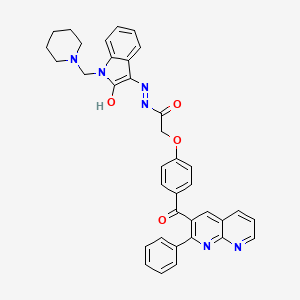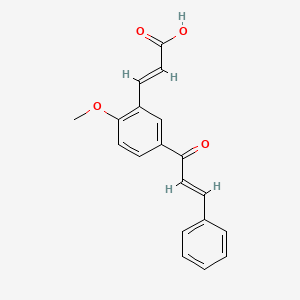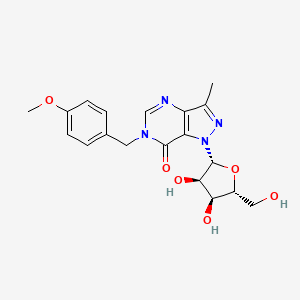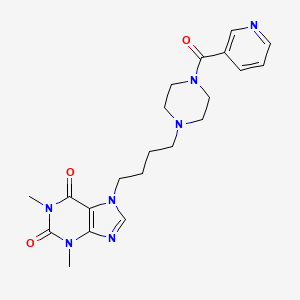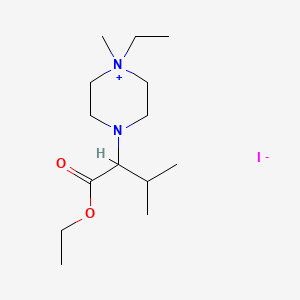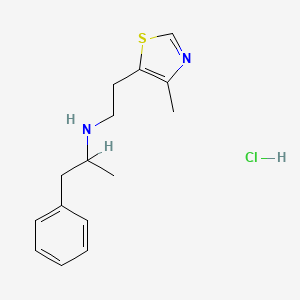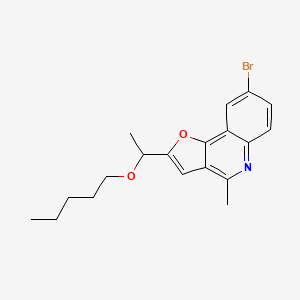
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methylthienyl group, and a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and phenylhydrazine in the presence of a catalyst can yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 1-phenyl-2-(5-methyl-2-thienyl)-5-(4-chlorophenyl)-: Similar structure with different substitution patterns.
1H-Pyrrole, 1-(4-bromophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-: Bromine substitution instead of chlorine.
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-ethyl-2-thienyl)-5-phenyl-: Ethyl group instead of methyl group on the thiophene ring.
Uniqueness
The unique combination of substituents in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91307-09-4 |
|---|---|
Molecular Formula |
C21H16ClNS |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-7-14-21(24-15)20-13-12-19(16-5-3-2-4-6-16)23(20)18-10-8-17(22)9-11-18/h2-14H,1H3 |
InChI Key |
OYXARLJMHGOVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


